molecular formula C14H9ClN2O3 B8680588 2-(4-Chloro-2-methylphenoxy)-5-nitrobenzonitrile

2-(4-Chloro-2-methylphenoxy)-5-nitrobenzonitrile

Cat. No.: B8680588
M. Wt: 288.68 g/mol
InChI Key: YQNZBTDNPOQFGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-2-methylphenoxy)-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C14H9ClN2O3 and its molecular weight is 288.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H9ClN2O3

Molecular Weight

288.68 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-5-nitrobenzonitrile

InChI

InChI=1S/C14H9ClN2O3/c1-9-6-11(15)2-4-13(9)20-14-5-3-12(17(18)19)7-10(14)8-16/h2-7H,1H3

InChI Key

YQNZBTDNPOQFGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 250 ml single-neck flask equipped with a magnetic stirrer and a reflux condenser fitted with a nitrogen bubbler were placed 9.73 g (0.0533 moles) of 2-chloro-5-nitrobenzonitrile, 7.83 g (0.0549 moles) of 4-chloro-2-methylphenol, 7.56 g (0.0549 moles) of anhydrous K2CO3, and 75 ml of acetonitrile. The mixture was heated to reflux and held there for 3 hrs. The reaction mixture was then cooled to room temperature and diluted with 150 ml of water. The product separated as a solid. The solid was filtered off, washed thoroughly with water, and air-dried. The air-dried solid was recrystallized from 400 ml of absolute ethanol and a small amount of acetone to give 9.60 g (62% yield) of purified 2-(4-chloro-2-methylphenoxy)-5-nitrobenzonitrile, mp 144.5°-145.5° C.
Quantity
9.73 g
Type
reactant
Reaction Step One
Quantity
7.83 g
Type
reactant
Reaction Step Two
Name
Quantity
7.56 g
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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